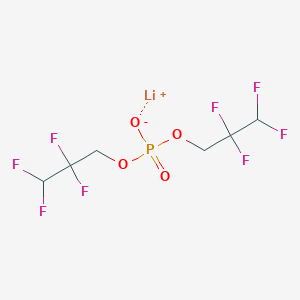

Lithium;bis(2,2,3,3-tetrafluoropropyl) phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;bis(2,2,3,3-tetrafluoropropyl) phosphate, also known as LiBETI, is a highly effective electrolyte salt used in rechargeable lithium-ion batteries. It is a white crystalline powder that is soluble in polar solvents such as water, methanol, and acetonitrile. LiBETI is a promising alternative to conventional lithium salts due to its superior thermal and electrochemical stability, which enhances battery performance and safety.

Scientific Research Applications

Solvent Extraction of Lithium Ions

Lithium ions can be efficiently extracted from aqueous solutions using specialized ionic liquids, demonstrating their potential for recycling and purification processes. Studies have shown that certain non-fluorinated ionic liquids can form complexes with lithium ions, enabling their extraction under varying conditions. This highlights the applicability of such compounds in lithium recovery and battery recycling technologies (Chenglong Shi et al., 2017).

High Conductivity Molten Salts

Research into molten salts based on the imide ion, including lithium salts, has revealed their potential in solid polymer electrolytes due to reduced ion interaction. This research points towards their use in improving ionic conductivity in battery electrolytes, indicating a promising route for enhancing energy storage technologies (D. R. McFarlane et al., 2000).

Ionic Liquid Electrolytes for Li/LiFePO4 Cells

The use of ionic liquid electrolytes, particularly those involving lithium bis(trifluoromethanesulfonyl)imide, has been shown to significantly improve the thermal stability and safety of Li/LiFePO4 cells. These electrolytes offer high performance at elevated temperatures, making them ideal for high-safety applications in lithium-ion batteries (Nithinai Wongittharom et al., 2013).

Improved Electrolytes for Rechargeable Lithium Batteries

Studies on lithium bis(trifluoromethanesulfonyl)imide in various ionic liquid solutions have demonstrated their stability towards lithium metal electrodes, highlighting their suitability as electrolytes in advanced lithium batteries. This research underscores the importance of such compounds in developing more efficient and stable battery systems (A. Fernicola et al., 2007).

Enhancement of High-Voltage Battery Performance

Lithium bis(trimethylsilyl) phosphate and related additives have been identified as effective in enhancing the cycle performance and safety of high-voltage lithium-ion batteries. These compounds contribute to the formation of a protective layer on electrodes, mitigating degradation and improving overall battery stability (Jongjung Kim et al., 2021).

properties

IUPAC Name |

lithium;bis(2,2,3,3-tetrafluoropropyl) phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F8O4P.Li/c7-3(8)5(11,12)1-17-19(15,16)18-2-6(13,14)4(9)10;/h3-4H,1-2H2,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFMZUWXSHTEES-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(C(F)F)(F)F)OP(=O)([O-])OCC(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8LiO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665478.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid](/img/structure/B2665486.png)

![4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2665488.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2665491.png)

![1-(3-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2665492.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)